Diisopropoxytitanium bis(ethyl acetoacetate)

Sol-gel processing TiO₂–SiO₂ glass monolithic gel

Diisopropoxytitanium bis(ethyl acetoacetate) (CAS 27858-32-8), also known as Tyzor® DC, Tyzor® PITA, or bis(ethyl acetoacetato)diisopropoxytitanium (ETP), is a monomeric titanium(IV) chelate belonging to the bis(β-dicarbonyl) dialkoxytitanium class. It is prepared by reacting titanium tetraisopropoxide with two equivalents of ethyl acetoacetate, yielding a compound with two bidentate ethyl acetoacetate (Etac) chelating ligands and two isopropoxide groups coordinated to the titanium center in an octahedral geometry.

Molecular Formula C18H32O8Ti
Molecular Weight 424.3 g/mol
CAS No. 27858-32-8
Cat. No. B3018991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropoxytitanium bis(ethyl acetoacetate)
CAS27858-32-8
Molecular FormulaC18H32O8Ti
Molecular Weight424.3 g/mol
Structural Identifiers
SMILESCCOC(=O)[CH-]C(=O)C.CCOC(=O)[CH-]C(=O)C.CC(C)[O-].CC(C)[O-].[Ti+4]
InChIInChI=1S/2C6H10O3.2C3H7O.Ti/c2*1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h2*4,7H,3H2,1-2H3;2*3H,1-2H3;/q;;2*-1;+4/p-2/b2*5-4-;;;
InChIKeyNOGBEXBVDOCGDB-NRFIWDAESA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Diisopropoxytitanium bis(ethyl acetoacetate) (CAS 27858-32-8): A Chelated Titanium Alkoxide for Controlled Reactivity in Silicone Curing, Sol-Gel Synthesis, and Crosslinking Applications


Diisopropoxytitanium bis(ethyl acetoacetate) (CAS 27858-32-8), also known as Tyzor® DC, Tyzor® PITA, or bis(ethyl acetoacetato)diisopropoxytitanium (ETP), is a monomeric titanium(IV) chelate belonging to the bis(β-dicarbonyl) dialkoxytitanium class [1]. It is prepared by reacting titanium tetraisopropoxide with two equivalents of ethyl acetoacetate, yielding a compound with two bidentate ethyl acetoacetate (Etac) chelating ligands and two isopropoxide groups coordinated to the titanium center in an octahedral geometry [2][3]. This compound serves as a moisture-activated crosslinking catalyst, adhesion promoter, and sol-gel TiO₂ precursor, finding primary use in one-component room-temperature-vulcanizing (RTV-1) silicone sealants, printing inks, and coatings . With a TiO₂ content of approximately 19.5 wt%, a density of 1.05–1.11 g/mL at 25 °C, and a flash point of 27 °C (closed cup), it is classified as a flammable, moisture-sensitive, 100%-active liquid that may crystallize at ambient temperatures (mp ~25–28 °C), necessitating pre-warming before use . The ethyl acetoacetate chelation imparts an intermediate hydrolytic reactivity profile—more controlled than unchelated titanium alkoxides yet more reactive than acetylacetonate-chelated analogs—making it a strategically positioned candidate where both adequate pot life and reliable moisture-triggered curing are required [4].

Why Titanium Chelate Substitution Without Performance Verification Fails: Evidence that Diisopropoxytitanium bis(ethyl acetoacetate) Differs Materially from Acetylacetonate, Isobutoxy, and Unchelated Analogs


Titanium chelate catalysts cannot be interchanged generically because the chelating ligand identity, alkoxy leaving group, and degree of substitution each independently govern the hydrolysis-condensation rate, gel homogeneity, crosslinking efficiency, and low-temperature handling behavior of the final formulation [1]. Users who simply specify "a titanium chelate" risk selecting a compound with an inappropriately retarded or accelerated reactivity profile for their moisture-cure system. The evidence below demonstrates that Diisopropoxytitanium bis(ethyl acetoacetate) occupies a specific and quantifiable performance niche—distinct from its acetylacetonate analog in sol-gel TiO₂ incorporation range, distinct from its isobutoxy analog in pour point and flash point safety classification, and distinct from unchelated titanium alkoxides in hydrolysis control—making blind substitution a quantitatively consequential procurement decision [2][3].

Quantitative Differentiation Evidence for Diisopropoxytitanium bis(ethyl acetoacetate) Relative to Closest Analogs


Sol-Gel TiO₂ Incorporation Range: ETP Achieves 5.7–94 mol% Monolithic SiO₂–TiO₂ Gels vs. ATP Restricted to <20 mol% TiO₂

In a direct head-to-head comparison of titanium chelate precursors for SiO₂–TiO₂ monolithic gels, bis(ethyl acetoacetato)titanium diisopropoxide (ETP, the target compound, CAS 27858-32-8) enabled formation of transparent monolithic gels across a compositional range of 5.7 to 94 mol% TiO₂. In stark contrast, the acetylacetonate analog—bis(acetylacetonato)titanium diisopropoxide (ATP, CAS 17927-72-9)—could only produce monolithic gels when the TiO₂ content was kept below 20 mol% [1]. Both chelates were reacted with silicic acid extracted from sodium metasilicate under identical condensation polymerization conditions. The near-quantitative compositional flexibility of ETP-derived gels is attributed to the lower steric hindrance and different hydrolytic stability of the ethyl acetoacetate ligand compared to acetylacetone, which permits homogeneous incorporation of titania into the siloxane network across a much wider stoichiometric window [1].

Sol-gel processing TiO₂–SiO₂ glass monolithic gel titanium chelate precursor mixed oxide

Hydrolysis-Condensation Reactivity Ranking: Etac-Modified Ti(OPrⁱ)₄ Is More Reactive Than Acac-Modified, Enabling Faster Moisture-Triggered Curing

Jung et al. (1999) investigated the hydrolysis-condensation rates of titanium tetraisopropoxide (Ti(OPrⁱ)₄) modified with three different β-dicarbonyl chelating ligands—ethyl acetoacetate (Etac), acetylacetone (Acac), and methyl acetoacetate (Mtac)—using ¹H NMR spectroscopy to monitor reaction progress under identical conditions. The Acac-modified Ti(OPrⁱ)₄ was found to be less reactive toward hydrolysis-condensation than the Etac-modified analog [1]. This means that Diisopropoxytitanium bis(ethyl acetoacetate) (Etac-modified) hydrolyzes and condenses faster than Titanium diisopropoxide bis(acetylacetonate) (Acac-modified, CAS 17927-72-9). However, the same study confirms that all chelated forms are substantially retarded relative to unmodified Ti(OPrⁱ)₄, which reacts violently with water [1]. This positions the Etac chelate (the target compound) in an intermediate kinetic window: sufficiently stabilized for practical handling and formulation pot life, yet more rapidly moisture-activated than the acetylacetonate analog—a meaningful differentiator in RTV-1 silicone sealants where cure speed directly impacts manufacturing throughput .

Hydrolysis-condensation kinetics ¹H NMR monitoring titanium alkoxide modification chelating ligand effect sol-gel reactivity

Water Reactivity Positioning: Intermediate Reactivity Profile Confirmed by Manufacturer Comparative Grading Across the Tyzor Product Line

According to the manufacturer's product line comparison, Tyzor® PITA (Diisopropoxytitanium bis(ethyl acetoacetate)) occupies a specific intermediate position in the water reactivity spectrum of the Tyzor® organic titanate family. It is explicitly classified as more reactive toward water than the acetylacetonate-based Tyzor® AA and the triethanolamine-based Tyzor® TE grades, but less reactive than the unchelated Tyzor® TPT (tetraisopropyl titanate) and Tyzor® TnBT (tetra-n-butyl titanate) . This graded positioning is not merely qualitative; it reflects the fundamental chelation chemistry: the ethyl acetoacetate ligands partially occupy coordination sites, reducing the number of readily hydrolyzable alkoxide groups from four (in TPT/TnBT) to two, while the Etac ligand's lower stability constant relative to acetylacetone means it dissociates more readily upon moisture exposure than the Acac ligand in Tyzor® AA [1]. The practical consequence is that Tyzor® PITA provides a balance of adequate pot life in formulated moisture-cure systems combined with reliable, low-temperature curing activation—a combination that neither the faster (TPT/TnBT) nor slower (AA/TE) grades can achieve simultaneously .

Titanate catalyst grading water reactivity Tyzor product line crosslinking catalyst selection RTV silicone

Physical State and Low-Temperature Handling: Melting Point ~25–28°C Necessitates Pre-Warming vs. Isobutoxy Analog Tyzor® IBAY with Freezing Point ~ –30°C

Diisopropoxytitanium bis(ethyl acetoacetate) exhibits a melting point of approximately 25–28°C, meaning it can solidify at ambient room temperature and frequently requires warming before dispensing and mixing [1]. US Patent 4,924,016 explicitly notes that this crystallization behavior 'is often annoying when it is used, because as a rule it requires a device for liquefying of the product prior to admixture' [1]. In contrast, the isobutoxy analog—diisobutoxy-bisethylacetoacetatotitanate (Tyzor® IBAY, CAS 83877-91-2)—has a reported freezing point of approximately –30°C and remains a free-flowing liquid under typical storage and handling conditions [2]. This 55–58°C difference in solidification temperature has direct operational consequences: facilities using the isopropoxy derivative (PITA/DC) must invest in heated storage, drum warmers, or dedicated liquefaction equipment, particularly in unheated warehouses or during winter months. The isobutoxy analog (IBAY) avoids this requirement entirely but differs in molecular weight (452 vs. 424 g/mol), alkoxide leaving group (isobutanol vs. isopropanol), and flash point (55°C vs. 27°C) [2]—meaning it is not a drop-in substitute without formulation and safety review.

Melting point crystallization low-temperature storage material handling titanium chelate physical properties

Flash Point and Transport Safety: Tyzor® PITA/DC (Flash Point 27°C) Classified as Highly Flammable vs. Tyzor® IBAY (Flash Point 55°C) Classified as Combustible

The flash point of Diisopropoxytitanium bis(ethyl acetoacetate) is reported at 27°C (closed cup) by multiple independent sources, including the ChemPoint Tyzor® PITA technical datasheet and the Gelest AKT865 product specification, as well as historical SpectraBase data for Tyzor® DC [1]. At 27°C, this compound falls below the 60°C threshold defining flammable liquids under GHS Category 3 (H226: Flammable liquid and vapour), and more critically, below the 23°C threshold for GHS Category 2 in some regulatory frameworks, placing it at the boundary of highly flammable classification depending on the jurisdiction . In contrast, Tyzor® IBAY (diisobutoxy analog, CAS 83877-91-2) has a reported flash point of 55°C (closed cup), placing it firmly in GHS Category 3 combustible liquid territory . This 28°C flash point differential translates into materially different storage, ventilation, and transport requirements: facilities handling PITA/DC must comply with more stringent flammable liquid storage codes, explosion-proof electrical classifications, and potentially higher insurance premiums compared to those using the isobutoxy analog. For international shipments, the lower flash point may trigger additional dangerous goods surcharges and packaging requirements under UN Model Regulations .

Flash point flammable liquid transport classification safety data sheet DOT/ADR hazard class

Where Diisopropoxytitanium bis(ethyl acetoacetate) Delivers Demonstrable Selection Advantage: Evidence-Backed Application Scenarios


High-Titania-Content Sol-Gel Optical Glasses and Mixed-Oxide Coatings (≥20 mol% TiO₂)

When fabricating SiO₂–TiO₂ monolithic gels or coatings with TiO₂ content exceeding 20 mol%—as required for high-refractive-index optical glasses, photocatalytic films, or gradient-index (GRIN) optics—Diisopropoxytitanium bis(ethyl acetoacetate) (ETP) is the only demonstrated titanium chelate precursor that yields transparent, crack-free monoliths across the full compositional range up to 94 mol% TiO₂ [1]. The acetylacetonate analog (ATP) fails above 20 mol% TiO₂, producing phase-separated or opaque gels, necessitating a precursor switch for high-titania formulations [1]. This scenario also extends to N-doped [2] and B-doped TiO₂ photocatalyst synthesis where the Etac chelate has been successfully employed as the titanium source in sol-gel protocols.

RTV-1 Silicone Sealant Catalysis Requiring Balanced Pot Life and Low-Temperature Cure Response

In one-component, moisture-curing silicone sealant formulations, Diisopropoxytitanium bis(ethyl acetoacetate) (Tyzor® PITA/DC) provides the intermediate water reactivity that is critical for achieving an optimized balance between storage stability (shelf life) and cure speed at ambient temperature [1]. Its ethyl acetoacetate chelation retards premature crosslinking during manufacture and storage yet dissociates sufficiently upon atmospheric moisture exposure to activate curing—even at low temperatures—without requiring external heating. This distinguishes it from unchelated titanates (Tyzor® TPT/TnBT) that react too aggressively, compromising formulation stability, and from acetylacetonate-chelated grades (Tyzor® AA) that may cure too slowly for production throughput requirements [1][2].

Printing Ink and Coating Crosslinking Where Isopropanol Leaving Group Is Preferred Over Isobutanol

For solvent-based printing inks, overprint varnishes, and industrial coatings formulated with nitrocellulose, cellulose acetate butyrate, or cellulose acetate propionate binders, Diisopropoxytitanium bis(ethyl acetoacetate) (Tyzor® DC) serves simultaneously as a crosslinking catalyst, adhesion promoter, and moisture scavenger [1]. The isopropanol liberated upon hydrolysis has a lower boiling point (82.5°C), higher evaporation rate, and different odor threshold compared to the isobutanol (boiling point 108°C) released by Tyzor® IBAY—factors that directly impact drying time, residual solvent content, and workplace air quality in printing and coating operations. Additionally, the higher flash point of isobutanol (28°C for isobutanol vs. 12°C for isopropanol) does not offset the overall flash point advantage of IBAY (55°C) over PITA/DC (27°C) for the formulated product, but the faster evaporation of isopropanol may be preferred in high-speed printing where rapid solvent release is essential [2].

TiO₂ Nanoparticle and Thin-Film Synthesis via Controlled Hydrolysis for Photocatalysis and Electronics

The ethyl acetoacetate chelation in Diisopropoxytitanium bis(ethyl acetoacetate) provides a chemically tunable hydrolysis barrier that has been exploited for the controlled synthesis of N-doped TiO₂ photocatalysts with tailored crystallite size via sol-gel processing followed by calcination at 300–700 °C [1]. In comparative studies of TiO₂ nanoparticle synthesis from different precursors, chelated titanium sources yield smaller, more monodisperse particles than unchelated alkoxides due to the rate-limiting effect of chelate dissociation on hydrolysis [2]. The Etac chelate's intermediate lability—more controlled than unchelated Ti(OPrⁱ)₄ yet more readily hydrolyzed than the Acac chelate—offers a distinct processing window for nanoparticle size control that neither extreme of the reactivity spectrum can provide [2].

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